Barium antimonide
Description
Barium antimonide (BaSb) is an inorganic compound composed of barium (Ba) and antimony (Sb). Barium, an alkaline earth metal, likely forms an ionic or intermetallic compound with antimony, a metalloid. Antimonides, in general, exhibit diverse bonding characteristics, ranging from covalent (e.g., III-V semiconductors) to Zintl phases with anionic Sb³⁻ networks .
Properties
Molecular Formula |
Ba3Sb2+6 |
|---|---|
Molecular Weight |
655.5 g/mol |
InChI |
InChI=1S/3Ba.2Sb/q3*+2;; |
InChI Key |
RDOKQNDHCMJXRO-UHFFFAOYSA-N |
Canonical SMILES |
[Sb].[Sb].[Ba+2].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium antimonide can be synthesized through various methods, including solid-state reactions and thermal deposition techniques. One common method involves the reaction of barium and antimony at high temperatures in a controlled atmosphere. The reaction conditions often require temperatures above 1000°C and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced using high-temperature furnaces and specialized equipment to ensure the purity and consistency of the compound. The process involves the careful control of temperature, pressure, and atmosphere to achieve the desired crystal structure and properties .
Chemical Reactions Analysis
Types of Reactions
Barium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various oxides and halides of barium and antimony, depending on the specific reagents and conditions used .
Scientific Research Applications
Barium antimonide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of barium antimonide involves its interaction with various molecular targets and pathways. The compound’s unique crystal structure allows it to exhibit properties such as voltage-controlled negative capacitance and high-frequency resonance . These properties are attributed to the specific arrangement of barium and antimony atoms within the crystal lattice, which influences the compound’s electronic and optical behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following antimonides are selected for comparison based on structural motifs, electronic properties, or applications:
Indium Antimonide (InSb)
- Structure : Zinc blende (cubic) .
- Bandgap : Narrow (0.17 eV at 300 K), enabling infrared (IR) photodetection .
- Applications : Mid-IR photodetectors, high-mobility transistors .
- Key Contrasts: InSb is a covalent III-V semiconductor, whereas BaSb is expected to exhibit ionic/metallic bonding due to Ba's electropositivity.
Gallium Antimonide (GaSb)
- Structure : Zinc blende .
- Bandgap : 0.73 eV (direct), suitable for near-IR applications .
- Applications : Lasers, thermophotovoltaics, and experimental anti-cancer agents .
- Key Contrasts :
Erbium Antimonide (ErSb)
- Structure : Cubic (NaCl-type) .
- Properties : Magnetic and semiconducting behavior due to Er³⁺ and Sb³⁻ ions .
Zintl Phases (e.g., EuPd₂Sb₂)
- Structure : Layered tetragonal with Sb³⁻ networks .
- Properties : Mixed ionic-covalent bonding, metallic/semiconducting behavior .
- Key Contrasts :
- EuPd₂Sb₂ contains transition metals (Pd) and rare earths (Eu), whereas BaSb lacks such complexity.
- Zintl phases often host exotic electronic states (e.g., superconductivity), but BaSb’s electronic structure is uncharacterized .
Q & A
Q. What are the optimal synthesis methods for barium antimonide (BaSb) in nanostructured forms?
- Methodological Answer : this compound nanostructures can be synthesized using vapor-liquid-solid (VLS) growth, a method widely applied to other antimonides like GaSb and InSb. Key parameters include:
- Catalyst selection : Use Au or Bi nanoparticles to initiate nanowire growth, ensuring stoichiometric control .
- Temperature gradients : Maintain growth temperatures between 450–600°C to balance precursor decomposition and crystallinity .
- Post-synthesis characterization : Employ XRD for phase identification and TEM/EDS for elemental mapping to validate composition .
Challenges include minimizing oxygen contamination, which can form secondary phases like barium oxide.
Q. How can the electronic band structure of this compound be experimentally determined?
- Methodological Answer : The band structure of BaSb can be resolved using a combination of experimental and computational approaches:
- Angle-resolved photoemission spectroscopy (ARPES) : Directly measures valence band dispersion and Fermi surfaces .
- Density functional theory (DFT) : Employ the Bagayoko-Zhao-Williams (BZW) method with local density approximation (LDA) to avoid over-complete basis sets and achieve ground-state accuracy. Validate results against experimental lattice constants (e.g., 6.09593 Å for zb-GaSb as a reference) .
- Optical absorption spectroscopy : Determine the direct/indirect bandgap by analyzing absorption edges and comparing with DFT-predicted transitions .
Advanced Research Questions
Q. How to analyze the magnetoresistance behavior of this compound under varying temperatures and magnetic fields?
- Methodological Answer : Magnetoresistance studies in BaSb require low-temperature (4.2–50 K) and high-magnetic-field (0–14 T) setups:
- Shubnikov-de Haas (SdH) oscillations : Observe periodic magnetoresistance oscillations to extract cyclotron effective mass () and Fermi energy (). Use the Lifshitz-Kosevich formula to model temperature-dependent damping .
- Deformation effects : Apply uniaxial stress to study Berry phase emergence, a hallmark of topological states. Compare oscillation amplitudes in deformed vs. undeformed samples to identify phase transitions .
- Data contradiction resolution : Cross-check carrier concentrations via Hall effect measurements if SdH-derived conflicts with DFT predictions .
Q. What computational approaches are reliable for predicting the topological properties of this compound?
- Methodological Answer : Topological properties of BaSb can be modeled using:
- Ab initio DFT + Berry phase analysis : Compute the invariant using hybrid functionals (e.g., HSE06) to account for spin-orbit coupling (SOC). For deformed systems, track Berry phase accumulation in Landau fan diagrams .
- Transport property simulations : Use Boltzmann transport equations with inputs from DFT-calculated band velocities and scattering rates to predict anomalous Hall conductivity .
- Validation against experimental data : Compare computed topological surface states with ARPES or scanning tunneling microscopy (STM) results to resolve discrepancies in SOC strength .
Q. How can the thermal stability and defect tolerance of this compound be assessed for device applications?
- Methodological Answer : Stability and defect studies involve:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures in inert and reactive atmospheres to identify oxidation pathways .
- Positron annihilation spectroscopy : Detect vacancy defects and correlate with carrier mobility reductions observed in Hall effect data .
- First-principles defect calculations : Use DFT+U to model formation energies of antisite defects (e.g., Ba) and their impact on electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
